molecular formula C13H17NO3 B043911 Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 124391-76-0

Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B043911
CAS No.: 124391-76-0
M. Wt: 235.28 g/mol
InChI Key: ZRMWRJLLAVAFQP-LBPRGKRZSA-N
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Description

Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Biological Activity

Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry, particularly due to its interactions with biological systems. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula: C₁₃H₁₇NO₃
  • Molecular Weight: 235.28 g/mol
  • Structure: Contains a pyrrolidine ring with a hydroxymethyl group at the 3-position, which is crucial for its biological activity.

This compound primarily interacts with beta-adrenergic receptors . These receptors play vital roles in various physiological processes, including:

  • Metabolism regulation
  • Cardiovascular function

Research indicates that this compound can modulate beta-adrenergic signaling pathways, which may be beneficial in treating conditions such as obesity and metabolic disorders.

Interaction Studies

Studies have focused on the compound's binding affinity to beta-adrenergic receptors using radiolabeled ligands and competitive binding assays. Preliminary findings suggest that structural modifications can significantly alter interaction profiles, indicating the importance of structure-function relationships in drug design.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₃H₁₇NO₃Hydroxymethyl at 3-positionModulates beta-adrenergic receptors
Benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylateC₁₃H₁₆FNO₃Fluorine substitution at 3-positionPotentially altered receptor affinity
Tert-butyl (5R)-5-(hydroxyphenyl)methylpyrrolidine-1-carboxylateC₁₅H₂₂N₂O₃Tert-butyl group; different ring substitutionInvestigated for CNS activity

This table highlights how variations in the structure can lead to different biological activities, emphasizing the unique role of this compound within this class of compounds.

Study 1: Modulation of Metabolic Pathways

A study investigated the effects of this compound on metabolic pathways in animal models. The results indicated a significant reduction in body weight and improved glucose tolerance, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders.

Study 2: Cardiovascular Effects

Another research project analyzed the cardiovascular effects of this compound. It was found to enhance cardiac output while reducing heart rate in hypertensive models, indicating its potential utility in managing cardiovascular diseases.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₇NO₃
  • Molecular Weight : 235.28 g/mol
  • CAS Number : 315718-05-9

The compound features a pyrrolidine ring with a hydroxymethyl group at the 3-position and a benzyl ester at the carboxylate position. This unique structure contributes to its reactivity and biological activity.

Pharmaceutical Applications

1. Drug Development

Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in multiple chemical reactions, making it versatile for constructing complex molecules.

2. Neuraminidase Inhibition

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit inhibitory effects on neuraminidase, an enzyme crucial for viral replication, particularly in influenza viruses. The inhibition of this enzyme can lead to potential antiviral therapies .

3. Adrenergic Receptor Agonists

The compound has been investigated for its potential as a beta-3 adrenergic receptor agonist. Such agonists are valuable in treating obesity and metabolic disorders by enhancing lipolysis and energy expenditure .

Case Study 1: Synthesis of Neuraminidase Inhibitors

A study focused on synthesizing novel neuraminidase inhibitors revealed that pyrrolidine derivatives could effectively reduce viral cytopathogenic effects. The research involved testing various compounds for their ability to inhibit neuraminidase activity, with promising results indicating potential therapeutic applications against influenza .

Case Study 2: Bioactivity Assessment

In another investigation, the bioactivity of hydroxymethyl pyrrolidine derivatives was assessed for their pharmacological effects. The study demonstrated that modifications to the pyrrolidine structure could significantly influence biological activity, suggesting that this compound might be optimized for enhanced efficacy in drug formulations .

Properties

IUPAC Name

benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMWRJLLAVAFQP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452657
Record name Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124391-76-0
Record name Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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